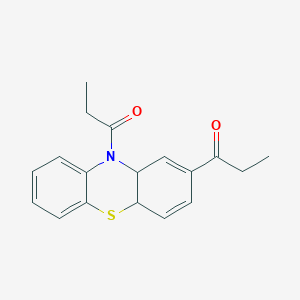

D,L-Sulforaphane-L-cysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

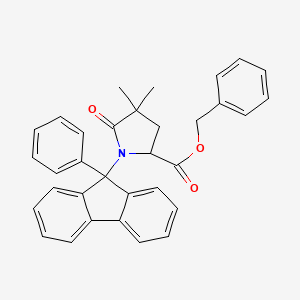

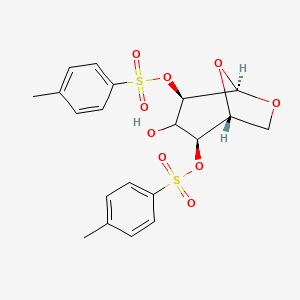

D,L-Sulforaphane-L-cysteine (SF-LC) is a compound composed of two amino acids, sulforaphane and L-cysteine, and is known for its potential antioxidant and anti-inflammatory properties. It is found naturally in cruciferous vegetables such as broccoli and Brussels sprouts, and is synthesized in the laboratory by combining the two amino acids in a specific ratio. SF-LC has been studied extensively in the laboratory and has been found to have a range of potential therapeutic applications.

Aplicaciones Científicas De Investigación

Chemoprevention of Skin Cancer : Sulforaphane has been shown to reduce the risk of UVB-induced squamous cell carcinoma in mice, suggesting its potential as a chemopreventive agent against skin cancer. This is attributed to its ability to inhibit the activity of the activator protein-1 (AP-1), a factor involved in cell proliferation and transformation (Dickinson et al., 2009).

Induction of Antioxidant Response Element-Mediated Gene Expression : Sulforaphane and its N-acetyl-L-cysteine (NAC) conjugate have been found to induce the expression of antioxidant response element (ARE)-related genes and cause apoptosis in HepG2-C8 cells. This suggests its role in enhancing cellular defense mechanisms against oxidative stress (Kim et al., 2003).

Therapeutic Potential in Pancreatic Cancer : Research indicates that sulforaphane can induce apoptosis and cell cycle arrest in human pancreatic cancer cells, and inhibit tumor growth in animal models. This points towards its potential as a therapeutic agent in the treatment of pancreatic cancer (Pham et al., 2004).

Apoptosis in Leukemia Cells : Studies have shown that sulforaphane induces apoptosis in human leukemia cells through the generation of reactive oxygen species (ROS), mitochondrial perturbation, and activation of caspase-3 (Choi et al., 2008).

Protection Against Oxidative Stress : Sulforaphane has been reported to exert a protective effect against oxidative stress, suggesting its potential as an antioxidant agent. This effect is observed in several experimental paradigms, such as cerebral ischemia and brain inflammation (Guerrero-Beltrán et al., 2012).

Induction of Phase 2 Enzymes : Sulforaphane induces phase 2 cytoprotective enzymes, offering protection against electrophiles, oxidative stress, and inflammation. This induction is believed to involve modifications of cysteine residues of Keap1, leading to stabilization of Nrf2 (Ahn et al., 2010).

Enhancing the Therapeutic Potential of TRAIL in Cancer Treatment : Combining sulforaphane with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) has been found to enhance its antitumor activity, suggesting its use in cancer treatment strategies (Shankar et al., 2008).

Effects on Cognitive Functions and Mood : A recent study reported that sulforaphane intake improved processing speed and decreased negative mood in healthy older adults, highlighting its potential benefits on cognitive functioning and mood states (Nouchi et al., 2022).

Mecanismo De Acción

Target of Action

D,L-Sulforaphane-L-cysteine is a metabolite of Sulforaphane , a phytochemical found in cruciferous vegetables . It interacts with a wide range of proteins, some of which remain unidentified . One of the identified targets is nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is a crucial enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism .

Mode of Action

This compound interacts with its targets, leading to various changes. For instance, it is strategically positioned at the entrance of the channel through which substrates enter NAMPT, bypassing the active site of the enzyme . By forming hydrogen bonds with residues K189, R349, and S275, this compound establishes a linkage with NAMPT . This interaction mimics the behavior of a NAMPT activator (NAT), a known activating compound of this enzyme .

Biochemical Pathways

This compound affects several biochemical pathways. It is a potent inducer of phase II detoxifying enzymes . The induction of these enzymes is mediated by the mitogen-activated protein kinase (MAPK) pathway . This compound also has potential antioxidative activity , which is expected due to similar behavior observed in other isothiocyanates .

Pharmacokinetics

It is known that after ingestion, sulforaphane undergoes metabolic transformation via the mercapturic acid pathway, involving its conjugation with glutathione . This initial conjugation paves the way for further biotransformation processes, leading to the generation of various metabolites such as sulforaphane-cysteine and sulforaphane-N-acetylcysteine .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been extensively studied as a therapeutic compound due to its promising pharmacological effects such as anti-inflammatory, antitumoral, and antioxidant . For instance, it has been shown to inhibit the growth of epithelial ovarian cancer cells . It also induces a dose-dependent reduction in the viability of cancer cells .

Análisis Bioquímico

Biochemical Properties

D,L-Sulforaphane-L-cysteine has been shown to interact with various enzymes, proteins, and other biomolecules. It is known to have significant preventive and therapeutic effects in different human cancers . Early studies have shown that this compound scavenges oxygen radicals by increasing cellular defenses against oxidative damage, mainly through the induction of phase II detoxification enzymes by nuclear factor erythroid 2-related factor 2 (Nrf2) .

Cellular Effects

This compound has a variety of effects on cells and cellular processes. It has been shown to induce cell-cycle arrest in the G2/M phase and dose-dependently induce intracellular ERK activation, autophagy, and α-tubulin downregulation . These effects of this compound were reversed by inhibiting the ERK pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves a complex signaling mechanism involving Bax activation, downregulation of IAP family proteins, and Apaf-1 induction in regulation of this compound-induced cell death . It also includes induction of apoptotic pathway in tumor cells, inhibition of cell cycle progression, and suppression of tumor stem cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown that this compound can decrease the incidence or burden of early-stage prostate cancer and well-differentiated cancer but not late-stage poorly differentiated cancer .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. There is preclinical evidence that the oral administration of this compound can decrease the incidence or burden of early-stage prostate cancer and well-differentiated cancer .

Metabolic Pathways

This compound is involved in the mercapturic acid pathway, producing predominantly cysteinylglycine (SFN-CG), cysteine (SFN-Cys), and N-acetyl-cysteine conjugates (SFN-NAC), which are excreted in the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known to have a longer half-life and better blood–brain barrier permeability than those of SFN .

Propiedades

IUPAC Name |

2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S3/c1-17(14)5-3-2-4-11-9(15)16-6-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,15)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPMSTCTVNEOCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCNC(=S)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)

![3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid](/img/structure/B1140212.png)